molecular formula C10H11BrO2 B8494980 (+)-(7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-2-yl)methanol

(+)-(7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-2-yl)methanol

Cat. No. B8494980
M. Wt: 243.10 g/mol
InChI Key: CAHHSPJHQHEPQR-UHFFFAOYSA-N
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Patent
US07435837B2

Procedure details

Treatment of 2-bromo-4-methylphenol (19.09 g, 102 mmol) with potassium carbonate (56.0 g, 400 mmol) and allyl bromide (15.96 g, 130 mmol), followed by refluxing the resultant allyl ether in mesitylene generally according to the procedure described for Intermediate 8 provided 2-allyl-6-bromo-4-methylphenol. Treatment of 2-allyl-6-bromo-4-methylphenol (5.21 g, 23.0 mmol) with 3-chloroperoxybenzoic acid (9.13 g, 34.50 mmol, 77%) followed by potassium carbonate (7.9 g, 57.5 mmol) generally according to the procedure described for Intermediate 9 afforded 2.14 g (43%) of (±)-(7-bromo-5-methyl-2,3-dihydro-1-benzofuran-2-yl)methanol. Treatment of (±)-(7-bromo-5-methyl-2,3-dihydro-1-benzofuran-2-yl)methanol (2.41 g, 10.0 mmol) with p-toluenesulfonyl chloride (2.1 g, 11.0 mol) generally according to the procedure described for Intermediate 10 gave 3.31 g (84%) of (±)-(7-bromo-5-methyl-2,3-dihydro-1-benzofuran-2-yl)methyl 4-methylbenzenesulfonate as a yellow oil. Treatment of (±)-(7-bromo-5-methyl-2,3-dihydro-1-benzofuran-2-yl)methyl 4-methylbenzenesulfonate (0.25 g, 0.63 mmol) and phenylboronic acid (0.23 g, 1.89 mmol) generally according to the procedure described for Intermediate 154 afforded 0.23 g, (93%) of (±)-(5-methyl-7-phenyl-2,3-dihydro-1-benzofuran-2-yl)methyl 4-methylbenzenesulfonate. Treatment of the tosylate with sodium azide (0.19 g, 3.0 mmol) generally according to the procedure described for Intermediate 98 afforded 0.15 g (97%) of (±)-2-(azidomethyl)-5-methyl-7-phenyl-2,3-dihydro-1-benzofuran. Treatment of (±)-2-(azidomethyl)-5-methyl-7-phenyl-2,3-dihydro-1-benzofuran with polymer-supported triphenylphosphine (0.297 g, 1.13 mmol) according to the procedure described in Example 21 afforded 0.106 g (61%) of (±)-[(5-methyl-7-phenyl-2,3-dihydro-1-benzofuran-2-yl)methyl]amine as a white solid, hydrochloride salt. mp 227-228° C.
Quantity
19.09 g
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
56 g
Type
reactant
Reaction Step Three
Quantity
15.96 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
Intermediate 8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
5.21 g
Type
reactant
Reaction Step Eight
Quantity
9.13 g
Type
reactant
Reaction Step Nine
Quantity
7.9 g
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1[OH:9].C(=O)([O-])[O-].[K+].[K+].C(Br)C=C.[CH2:20]([O:23]CC=C)[CH:21]=[CH2:22].C(C1C=C(C)C=C(Br)C=1O)C=C.ClC1C=C(C=CC=1)C(OO)=O>C1(C)C=C(C)C=C(C)C=1>[Br:1][C:2]1[C:3]2[O:9][CH:21]([CH2:20][OH:23])[CH2:22][C:4]=2[CH:5]=[C:6]([CH3:8])[CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
19.09 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)C)O
Step Two
Name
Intermediate 9
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
56 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
15.96 g
Type
reactant
Smiles
C(C=C)Br
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)OCC=C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC(=CC(=C1)C)C)C
Step Six
Name
Intermediate 8
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)C1=C(C(=CC(=C1)C)Br)O
Step Eight
Name
Quantity
5.21 g
Type
reactant
Smiles
C(C=C)C1=C(C(=CC(=C1)C)Br)O
Step Nine
Name
Quantity
9.13 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Step Ten
Name
Quantity
7.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=CC=2CC(OC21)CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.14 g
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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